Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate
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Overview
Description
Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate is a chemical compound with the molecular formula C12H9NO8S2.2Na. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a hydroxyl group, and two sulfonate groups attached to a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate typically involves the acetylation of 4-amino-5-hydroxynaphthalene-1,7-disulfonic acid. The reaction is carried out in the presence of acetic anhydride and a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the disodium salt form.
Chemical Reactions Analysis
Types of Reactions: Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate can be compared with other similar compounds, such as:
Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: Another disulfonate compound used in dye production.
4-Acetamido-4’-Maleimidylstilbene-2,2’-Disulfonic Acid: A thiol-reactive reagent used in protein labeling.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
83763-32-0 |
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Molecular Formula |
C12H9NNa2O8S2 |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
disodium;4-acetamido-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C12H11NO8S2.2Na/c1-6(14)13-9-2-3-11(23(19,20)21)8-4-7(22(16,17)18)5-10(15)12(8)9;;/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |
InChI Key |
UAIOLVXRKBZLFO-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=CC2=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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